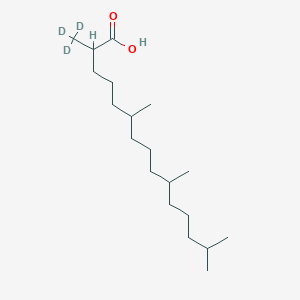

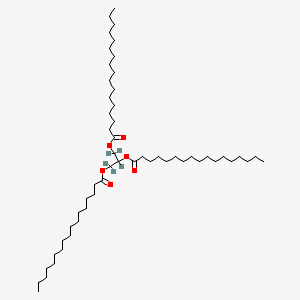

![molecular formula C37H66O6 B3026105 9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester CAS No. 88286-44-6](/img/structure/B3026105.png)

9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester

Descripción general

Descripción

9Z,12Z-Octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester (9Z,12Z-ODA-2,3-BOP) is a synthetic lipid-soluble compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring unsaturated fatty acid, 9Z,12Z-octadecadienoic acid (9Z,12Z-ODA). 9Z,12Z-ODA-2,3-BOP is a non-toxic, water-soluble compound that is highly stable and has a low melting point. It has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Role in Inflammation and Metabolic Syndrome

Linoleic acid and its derivatives, including hydroxyoctadecadienoic acids and oxo-octadecadienoic acids, play significant roles in the regulation of inflammatory processes associated with metabolic syndrome and cancer. The synthesis and action of these derivatives are influenced by oxidative stress and the presence of low-density lipoproteins, affecting processes such as airway smooth muscle and vascular wall function, pain sensitivity, and steroid hormone regulation. These effects are mediated through alterations in cell adhesion molecules and the activation of peroxisome proliferator-activated receptor pathways, thereby influencing metabolic processes (Vangaveti, Jansen, Kennedy, & Malabu, 2016).

Potential Health Benefits and Mechanisms

Conjugated linoleic acid (CLA), a derivative of linoleic acid, exhibits several health benefits, including anticarcinogenic, antidiabetic, antilipogenic, and antiatherosclerotic effects. CLA has been found in dairy and meat products and is associated with improved immune function and bone modeling. Despite these benefits, the exact mechanisms, effective doses, and the role of specific isomers remain speculative and not fully understood in humans (Khanal, 2004).

Anti-inflammatory Mechanisms

CLA's anti-inflammatory properties, particularly relevant to colonic inflammation, are highlighted by its ability to down-regulate inducible eicosanoids involved in inflammatory events and modulate gene expression through peroxisome proliferator-activated receptors (PPARs). These mechanisms suggest CLA as a potential nutritional therapy for enteric inflammation (Bassaganya-Riera, Hontecillas, & Beitz, 2002).

Biotechnological Production and Applications

Lactic acid serves as a precursor for biodegradable polymers and various chemicals through biotechnological routes. The production of lactic acid and its derivatives from biomass fermentation presents a sustainable approach for generating valuable chemicals, demonstrating the potential of linoleic acid derivatives in green chemistry applications (Gao, Ma, & Xu, 2011).

Environmental Presence and Implications

Despite their widespread use and detection in various environments, phthalic acid esters (PAEs), including specific esters of octadecadienoic acid, have been identified as potential hazards. However, they have also been found in natural sources such as plants and microorganisms, suggesting a dual perspective on their role as both pollutants and natural compounds. Further studies are required to understand the ecological impact and potential biosynthesis of PAEs in nature (Huang et al., 2021).

Propiedades

IUPAC Name |

2,3-di(octanoyloxy)propyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h14-15,17-18,34H,4-13,16,19-33H2,1-3H3/b15-14-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTYBZOYIMOWDF-NFYLBXPESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

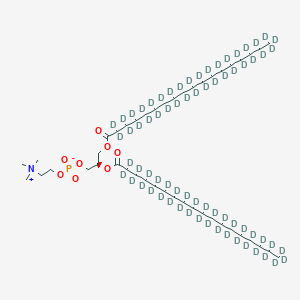

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

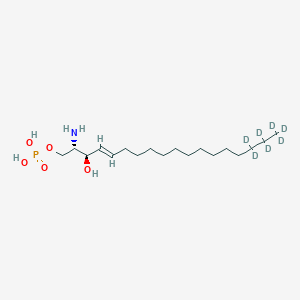

![eicosanoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl ester](/img/structure/B3026043.png)

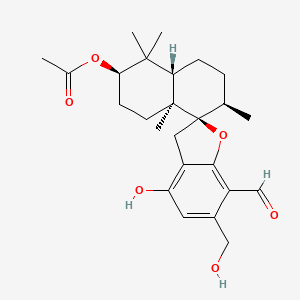

![octadecanedioic acid-1-[(1R,2S)-2-(benzoylamino)-1-[[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]carbonyl]-2-phenylethyl] ester](/img/structure/B3026044.png)

![9E-octadecenoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026045.png)